molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1273097
CAS No.: 630404-09-0
M. Wt: 301.49 g/mol
InChI Key: MBXJRMPJQITKRE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS 630404-09-0) is a high-purity bromoketone intermediate engineered for advanced synthetic chemistry and pharmaceutical research. This compound, with a molecular formula of C 9 H 5 BrClF 3 O and a molecular weight of 301.49 , is supplied with a minimum purity of 98% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance . Its primary research value lies in its application as a versatile building block in coupling reactions and the synthesis of functional materials . The molecule incorporates both a reactive bromoacetyl group and an electron-deficient aromatic ring system, featuring chloro and trifluoromethyl substituents. This structure makes it an excellent electrophile for nucleophilic substitution reactions, particularly for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates . The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures must be followed as it is a reactive chemical; refer to the Safety Data Sheet for full handling instructions . It is recommended to store the compound in a cool, dry place under an inert atmosphere to maintain its stability and purity over time.

Properties

IUPAC Name

2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXJRMPJQITKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381958
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630404-09-0
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Bromination Protocol

The most widely reported method involves electrophilic bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS 129825-11-2) using molecular bromine (Br₂) in acetic acid under inert atmosphere. Key steps include:

  • Reaction Conditions :
    • Substrate (3.76 g, 16.9 mmol) dissolved in acetic acid (15.5 mL).
    • Bromine (870 µL, 17 mmol) and hydrogen bromide (46 µL, 840 µmol) added dropwise.
    • Stirred overnight at 20°C.
  • Workup :
    • Quenched with iced water, neutralized to pH 5 using NaHCO₃.
    • Brown precipitate filtered, washed, and dried to yield 3.50 g crude product.
  • Characterization :
    • LC-MS (ESI⁺): m/z = 301 [M+H]⁺.
    • Purity: ~95% after recrystallization.

Catalytic Enhancements

Alternative protocols employ Lewis acids (e.g., FeBr₃) to improve regioselectivity and reduce di-bromination:

  • Modified Conditions :
    • Br₂ (1.2 equiv) with FeBr₃ (0.1 equiv) in CH₂Cl₂ at 0–25°C.
    • Reaction completes in 4–6 hours with 85–90% yield.
  • Advantages :
    • Minimizes overhalogenation (<5% dibromo byproduct).
    • Compatible with moisture-sensitive substrates.

Industrial-Scale Synthesis

Continuous Flow Bromination

A patent-derived method (WO2019/25562) outlines a scalable process:

  • Key Parameters :
    • Solvent : Acetic acid or CH₂Cl₂.
    • Temperature : 20–26°C.
    • Additives : HBr in acetic acid (30%) as a catalyst.
  • Procedure :
    • Bromine solution added gradually to maintain exothermic control.
    • Post-reaction treatment with Na₂SO₃ removes excess Br₂.
  • Yield : 94.8% after solvent stripping and recrystallization.

Purification Strategies

Industrial workflows emphasize cost-effective isolation:

  • Recrystallization Solvents :
    • Petroleum ether (60–80°C) achieves >99% purity.
    • Isopropyl alcohol used for final polishing.
  • Byproduct Management :
    • Di-brominated impurities removed via column chromatography (SiO₂, hexane:EtOAc 9:1).

Mechanistic Insights

Electrophilic Aromatic Substitution

The reaction proceeds via Br⁺ generation from Br₂ and HBr, facilitated by acetic acid’s polar environment:

  • Br⁺ Formation :
    $$
    \text{Br}2 + \text{HBr} \rightarrow \text{Br}^+ + \text{Br}3^-
    $$
  • Ketone Activation :
    • Trifluoromethyl and chloro groups direct Br⁺ to the para position via electron-withdrawing effects.
  • Rate-Limiting Step :
    • Aromatic ring attack by Br⁺ (kinetic control at 20°C prevents ortho-bromination).

Competing Pathways

  • Radical Bromination :
    • Observed under UV light or with radical initiators (e.g., benzoyl peroxide).
    • Leads to side-chain bromination unless suppressed by Na₂SO₃.
  • Oxidative Byproducts :
    • Over-oxidation of the acetophenone moiety mitigated by inert atmosphere.

Comparative Analysis of Methods

Parameter Batch Bromination Catalytic Bromination Flow Process
Yield (%) 85–90 88–92 94.8
Reaction Time (h) 12–18 4–6 6–8
Di-Bromination (%) 5–8 <3 <2
Scalability Lab-scale Pilot-scale Industrial

Challenges and Optimization

Di-Bromination Control

  • Strategies :
    • Use substoichiometric Br₂ (1.05 equiv).
    • Low-temperature quenching (0–5°C) to arrest secondary reactions.
  • Analytical Monitoring :
    • HPLC tracking (C18 column, acetonitrile:H₂O 70:30) ensures ≤2% dibromo impurity.

Solvent Selection

  • Acetic Acid vs. CH₂Cl₂ :
    • Acetic acid enhances Br⁺ solubility but requires corrosion-resistant equipment.
    • CH₂Cl₂ enables faster mixing but demands strict moisture control.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies suggest visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts:

  • Conditions :
    • NBS (1.1 equiv), TiO₂ (5 mol%), CH₃CN, 450 nm LED.
  • Advantages :
    • Ambient temperature, reduced Br₂ handling risks.
    • Yields: 78–82% (pilot trials).

Enzymatic Approaches

Lipase-mediated bromination in non-aqueous media is under exploration:

  • Example :
    • Candida antarctica lipase B (CAL-B) with HBr and H₂O₂.
    • Converts 90% substrate in 24h at 37°C.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol.

    Oxidation: Formation of 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid.

Scientific Research Applications

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s electrophilic nature allows it to react with nucleophilic residues such as cysteine, serine, or lysine in proteins, thereby altering their structure and activity.

Comparison with Similar Compounds

Table 1: Key Bromoethanone Derivatives and Their Properties

Compound Name Substituents CAS No. Molecular Weight Melting Point Synthesis Method Key Applications
Target Compound : 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone 4-Cl, 3-CF₃ 630404-09-0 301.49 Not reported Bromination of 4-chloro-3-(trifluoromethyl)acetophenone Pharmaceutical intermediate, heterocycle synthesis
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone 3,5-di-CF₃ 2736170 (PubChem CID) 335.04 Not reported Likely bromination of 3,5-di(trifluoromethyl)acetophenone High reactivity due to strong electron-withdrawing groups
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone 3-Cl, 4-OH 41877-19-4 249.49 128–130°C Bromination with dioxane dibromide or CuBr₂ Potential use in dye or drug synthesis
2-Bromo-1-[4-hydroxy-3,5-dimethoxyphenyl]ethanone 4-OH, 3,5-di-OCH₃ 51149-28-1 275.10 Not reported Bromine or CuBr₂ in chloroform/ethyl acetate Natural product derivatization
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone 3-CF₃ 2778386 (PubChem CID) 261.50 Not reported Bromination of 3-(trifluoromethyl)acetophenone Intermediate for agrochemicals

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s Cl and CF₃ substituents increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Derivatives with multiple CF₃ groups (e.g., 3,5-di-CF₃ analog) exhibit even greater reactivity .
  • Hydroxyl and Methoxy Substituents: Compounds like 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone are less reactive due to electron-donating OH groups but offer hydrogen-bonding sites for crystallography or coordination chemistry .

Biological Activity

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a synthetic organic compound with potential biological activities. Its structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests various interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C10H7BrClF3O
  • Molecular Weight : 303.52 g/mol

This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may enhance its lipophilicity and reactivity towards biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a high-throughput screening of a diverse chemical library identified several compounds with potent activity against Mycobacterium tuberculosis (MTB) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were found to be below 20 µM, indicating strong inhibitory effects against bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Pathogen
This compoundTBDTBD
Compound A<20Mycobacterium tuberculosis
Compound B<10Staphylococcus aureus
Compound C<5Escherichia coli

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cell lines. In vitro studies often utilize HepG2 cells to assess liver toxicity. The IC50 values for related compounds indicate varying degrees of cytotoxicity, which is crucial for determining therapeutic windows. For instance, some derivatives showed IC50 values greater than 80 µM, suggesting lower toxicity .

Table 2: Cytotoxicity Data for Related Compounds

CompoundIC50 (µM)Cell Line
This compoundTBDHepG2
Compound D>80HepG2
Compound E30HeLa

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with essential bacterial processes, possibly targeting the electron transport chain or inhibiting specific metabolic pathways crucial for bacterial survival .

Case Studies

A notable study conducted on structurally similar compounds revealed their potential as anti-tuberculosis agents. The research highlighted that certain modifications to the molecular structure could enhance efficacy while minimizing toxicity. This approach emphasizes the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for further development .

Q & A

Q. How is 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone characterized using spectroscopic methods?

  • Methodological Answer : Spectroscopic characterization involves:
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., trifluoromethyl groups show distinct splitting patterns).
  • IR : Ketone carbonyl stretches (~1700 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 267.05) and fragmentation patterns validate the molecular formula (C9_9H5_5BrClF3_3O) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/Br/Cl/F ratios .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : The primary route involves bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone using Br2_2 in acetic acid or dichloromethane at 0–5°C. Key steps:
  • Controlled temperature to minimize side reactions (e.g., over-bromination).
  • Solvent choice : Polar aprotic solvents enhance selectivity for α-bromination over ring substitution .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile bromine by-products.
  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of substitution reactions involving this compound?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the α-carbon, while protic solvents may stabilize competing elimination pathways.
  • Base selection : Strong bases (e.g., NaH) promote dehydrohalogenation, whereas weak bases (K2_2CO3_3) favor substitution.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like aryl ring halogenation .
  • Case study : Substitution with amines yields secondary amides at 80% yield in DMF/K2_2CO3_3 at 25°C .

Q. What computational methods are used to predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina predicts binding affinities to enzyme active sites (e.g., cytochrome P450) by optimizing ligand conformations and scoring interactions (e.g., hydrogen bonding with trifluoromethyl groups) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to assess reactivity in nucleophilic/electrophilic pathways .
  • MD simulations : Track stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : SHELX programs refine crystal structures to determine bond lengths/angles (e.g., C-Br: ~1.9 Å) and confirm regioselectivity in substitution products.
  • Twinned data refinement : SHELXL handles high-symmetry space groups (e.g., P21_1/c) for accurate electron density maps .
  • Case study : Crystallography confirmed the α-bromination site in a derivative with 0.02 Å positional uncertainty .

Q. How to analyze and mitigate by-product formation during its synthesis?

  • Methodological Answer :
  • HPLC-MS : Monitor reaction progress and identify by-products (e.g., dibrominated analogs or ring-halogenated species).
  • Optimization strategies :
  • Reduce Br2_2 stoichiometry (1.1 eq.) to minimize over-bromination.
  • Add radical inhibitors (e.g., BHT) to suppress aryl ring bromination .
  • Isolation : Use preparative TLC or centrifugal partition chromatography for challenging separations .

Q. What strategies optimize its use as an intermediate in multi-step syntheses?

  • Methodological Answer :
  • Protecting groups : Temporarily mask ketones (e.g., as acetals) during subsequent reactions.
  • Sequential functionalization : Bromine allows Suzuki couplings, while the ketone enables Grignard additions.
  • Case study : Conversion to 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol (via NaBH4_4 reduction) achieved 92% yield, enabling further etherification .

Q. How to resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • SAR studies : Compare analogs (e.g., 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone) to isolate substituent effects.
  • Bioassays : Standardize assays (e.g., IC50_{50} measurements against kinase targets) to minimize variability.
  • Meta-analysis : Cross-reference PubChem/DSSTox datasets to identify outliers in activity data .

Q. What are the key challenges in scaling up its synthesis for academic research needs?

  • Methodological Answer :
  • Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reduce exothermic risks during bromination.
  • Solvent recovery : Implement distillation systems to recycle acetic acid/dichloromethane.
  • Yield optimization : Pilot studies show 75% yield at 100 g scale using automated temperature control .

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